3-Hydroxy-2,5-dimethylbenzoic acid
Overview
Description
3-Hydroxy-2,5-dimethylbenzoic acid is an aromatic carboxylic acid with the molecular formula C9H10O3. It belongs to the class of hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of two methyl groups and a hydroxyl group attached to a benzene ring, along with a carboxylic acid functional group.
Mechanism of Action
Target of Action
2,5-Dimethyl-3-hydroxybenzoic acid, a derivative of hydroxybenzoic acids (HBAs), is a bioactive compound . HBAs are aromatic carboxylic acids that contain a typical C6 ± C1 carbon skeleton structure It’s worth noting that hydroxybenzoic acids, a group to which this compound belongs, have been associated with a variety of health benefits due to their biochemical and antioxidant capabilities .
Mode of Action
Hydroxybenzoic acids, including salicylic acid, have been found to irreversibly inhibit cox-1 and cox-2, decreasing the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . This suggests that 2,5-Dimethyl-3-hydroxybenzoic acid may have a similar mode of action.
Biochemical Pathways
Hydroxybenzoic acids have been associated with anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . These effects suggest that the compound may interact with a variety of biochemical pathways related to these processes.
Pharmacokinetics
The compound is a solid at room temperature and has a predicted melting point of 11789°C and a predicted boiling point of 3444°C at 760 mmHg . These properties may influence its bioavailability.
Result of Action
Hydroxybenzoic acids have been associated with a variety of health benefits, suggesting that 2,5-dimethyl-3-hydroxybenzoic acid may have similar effects .
Action Environment
The compound’s physical properties, such as its solid state and predicted melting and boiling points , may influence its stability and efficacy under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the hydroxylation of 2,5-dimethylbenzoic acid using suitable oxidizing agents. Another method includes the methylation of 3-hydroxybenzoic acid using methylating agents under controlled conditions.
Industrial Production Methods: Industrial production of 2,5-dimethyl-3-hydroxybenzoic acid typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize catalytic reactions and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Hydroxy-2,5-dimethylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Salicylic Acid: Known for its anti-inflammatory and analgesic properties.
p-Hydroxybenzoic Acid: Used as a preservative and in the synthesis of parabens.
Protocatechuic Acid: Exhibits antioxidant and antimicrobial activities.
Gentisic Acid: Known for its anti-inflammatory and analgesic effects.
Uniqueness: 3-Hydroxy-2,5-dimethylbenzoic acid is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other hydroxybenzoic acids and contributes to its specific applications and properties.
Properties
IUPAC Name |
3-hydroxy-2,5-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWYDGRWPNEWNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295963 | |
Record name | 2,5-Dimethyl-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27023-06-9 | |
Record name | 3-Hydroxy-2,5-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27023-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 106546 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027023069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27023-06-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dimethyl-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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